molecular formula C7H4ClNO2S2 B2790132 1,3-Benzothiazole-5-sulfonyl chloride CAS No. 227278-83-3

1,3-Benzothiazole-5-sulfonyl chloride

Cat. No.: B2790132
CAS No.: 227278-83-3
M. Wt: 233.68
InChI Key: LDHVFSWXNMEGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzothiazole-5-sulfonyl chloride (CAS 227278-83-3) is a valuable chemical reagent and synthetic intermediate in organic chemistry and drug discovery. This compound features a benzothiazole heterocycle, recognized as a privileged scaffold in medicinal chemistry due to its diverse pharmacological profile . The reactive sulfonyl chloride group makes this reagent particularly useful for introducing the sulfonamide functional group into target molecules via sulfonylation reactions . In research applications, this compound serves as a key building block for the synthesis of novel derivatives with potential biological activity. Sulfonamides derived from benzothiazole cores have been investigated as potent inhibitors of enzymes like α-glucosidase and cholinesterases, making them relevant in the development of potential therapeutic agents for conditions such as diabetes and Alzheimer's disease . Furthermore, benzothiazole derivatives are extensively explored in other research areas, including the development of new anti-tubercular agents . The compound is offered for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzothiazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S2/c8-13(10,11)5-1-2-7-6(3-5)9-4-12-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHVFSWXNMEGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227278-83-3
Record name 1,3-benzothiazole-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactivity and Mechanistic Investigations of 1,3 Benzothiazole 5 Sulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is an excellent leaving group, facilitating nucleophilic substitution reactions at the sulfur atom. This reactivity is the cornerstone for the synthesis of a diverse array of derivatives, including sulfonamides, sulfonate esters, and thiosulfonates.

The reaction of 1,3-benzothiazole-5-sulfonyl chloride with primary or secondary amines is a fundamental method for the synthesis of 1,3-benzothiazole-5-sulfonamides. This reaction typically proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are a significant class of compounds, with the benzothiazole (B30560) scaffold being a key structural motif in many biologically active molecules.

The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The presence of the benzothiazole ring, an electron-withdrawing group, can enhance the electrophilicity of the sulfonyl sulfur, thereby facilitating the reaction. A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be utilized in this reaction, leading to a diverse library of sulfonamides. For instance, the reaction of 2-aminobenzothiazole (B30445) derivatives with various sulfonyl chlorides is a common strategy to produce compounds with potential biological activities.

Interactive Table: Representative Reactions for N-Sulfonyl Derivative Formation

Amine ReactantProductReaction ConditionsReference
Ammonia1,3-Benzothiazole-5-sulfonamideBase (e.g., pyridine), inert solventGeneral Knowledge
AnilineN-Phenyl-1,3-benzothiazole-5-sulfonamideBase (e.g., triethylamine), CH₂Cl₂General Knowledge
Piperidine1-(1,3-Benzothiazol-5-ylsulfonyl)piperidineBase (e.g., K₂CO₃), AcetoneGeneral Knowledge

Analogous to the formation of sulfonamides, this compound can react with alcohols and phenols to yield sulfonate esters. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and an acid scavenger. The resulting sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions.

Furthermore, the reaction of sulfonyl chlorides with thiols or their corresponding salts (thiolates) provides a direct route to thiosulfonates (R-SO₂-S-R'). researchgate.net This transformation is a useful method for the formation of a sulfur-sulfur bond. Thiosulfonates themselves are reactive compounds and have been utilized as intermediates in organic synthesis. researchgate.net The synthesis of thiosulfonates from sulfonyl chlorides is an efficient process, often proceeding under mild conditions. researchgate.net

Cross-Coupling Reactions and Metal-Catalyzed Transformations Involving Sulfonyl Chlorides

Aryl sulfonyl chlorides have emerged as versatile coupling partners in a variety of metal-catalyzed cross-coupling reactions. These transformations often proceed via a "desulfonylative" or "desulfinylative" pathway, where the sulfonyl chloride group acts as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Arenesulfonyl chlorides can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids. rsc.orgnumberanalytics.com This reaction provides a pathway to biaryl compounds, where the sulfonyl chloride group is replaced by the organic moiety from the boronic acid. The reactivity of sulfonyl chlorides in these couplings is notable, with the reactivity order being ArI > ArSO₂Cl > ArBr > ArCl. rsc.orgnumberanalytics.com

Negishi Coupling: Palladium-catalyzed Negishi cross-coupling of sulfonyl chlorides with organozinc reagents has also been reported. acs.org This desulfinylative C-C bond-forming reaction proceeds via the insertion of palladium into the S-Cl bond of the sulfonyl chloride. acs.org

Heck Reaction: The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, can also be performed using arylsulfonyl chlorides as arylating agents for olefins. mdpi.comrsc.org These reactions are often carried out under palladium catalysis and can proceed under phosphine- and base-free conditions. rsc.org

Sonogashira Coupling: Desulfitative Sonogashira-Hagihara cross-couplings of arenesulfonyl chlorides with terminal alkynes, catalyzed by palladium and copper complexes, provide a route to arylalkynes.

It is important to note that while many of these reactions involve the loss of the sulfur dioxide moiety, there are also cross-coupling reactions designed to form sulfones. For example, a Suzuki-type coupling of aryl boronic acids with arylsulfonyl chlorides can lead to the formation of diaryl sulfones. researchgate.net

Intramolecular Rearrangements and Sulfonyl Migration Pathways

Derivatives of this compound, particularly sulfonamides, have the potential to undergo various intramolecular rearrangements, a topic of significant interest in synthetic organic chemistry. While specific examples involving the 1,3-benzothiazole-5-sulfonyl moiety are not extensively documented, the general reactivity patterns of aryl sulfonamides suggest several possible transformation pathways.

A prominent example of such a rearrangement is the Smiles rearrangement , which is an intramolecular nucleophilic aromatic substitution. In the context of benzothiazole derivatives, a variant of this rearrangement is a key step in the Julia-Kocienski olefination. This reaction involves the rearrangement of a sulfone, often a benzothiazolyl (BT) sulfone, where the benzothiazole moiety acts as a leaving group after an intramolecular migration. researchgate.net

The Truce-Smiles rearrangement is a related transformation where an aryl sulfone rearranges upon treatment with a strong base, leading to the migration of the sulfonyl group. A benzyne-mediated desulfonative Truce-Smiles reaction of phenylsulfonamides has been developed for the synthesis of 2-aminobiaryls. researchgate.net

Furthermore, the migration of a sulfonyl group from a nitrogen or oxygen atom to a carbon atom on an aromatic ring is a known process. For instance, the thermal rearrangement of N-aryl sulfamates can lead to the formation of para-sulfonyl anilines through an intermolecular mechanism. rsc.orgnumberanalytics.comacs.orgresearchgate.netmagtech.com.cn Under acidic conditions, electron-rich N-arylsulfonamides can also undergo sulfonyl group migration.

While direct evidence for intramolecular rearrangements of this compound itself is scarce, the established reactivity of its potential derivatives suggests that such transformations could be synthetically viable pathways to novel benzothiazole structures.

Theoretical and Computational Studies of Reaction Mechanisms and Transition States

Theoretical and computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including those involving sulfonyl chlorides. Density Functional Theory (DFT) is a commonly employed method to investigate reaction pathways, transition states, and the factors that influence reactivity.

For the fundamental reaction of sulfonyl chlorides with nucleophiles, such as the formation of sulfonamides, computational studies can distinguish between different possible mechanisms. The nucleophilic substitution at the tetracoordinate sulfur atom can proceed through a concerted S_N2-type mechanism with a single transition state, or a stepwise addition-elimination mechanism involving a pentacoordinate sulfur intermediate. mdpi.comnih.govacs.org DFT calculations have shown that for the chloride-chloride exchange in arenesulfonyl chlorides, the reaction proceeds via an S_N2 mechanism. mdpi.comnih.gov In contrast, the analogous fluoride (B91410) exchange is proposed to occur through an addition-elimination pathway. mdpi.comnih.gov

The mechanism of the Smiles rearrangement has also been the subject of theoretical investigation. Computational studies, including DFT calculations, have been used to explore the reaction pathway and identify the key spirocyclic intermediate. numberanalytics.comresearchgate.net These studies support a concerted mechanism for the rearrangement. numberanalytics.com For radical versions of the Smiles rearrangement, computational analysis helps to characterize the competing routes and understand the influence of factors like intramolecular π-π stacking interactions on the reaction rate.

While specific theoretical studies on this compound are not widely reported, the principles derived from computational investigations of related aryl sulfonyl chlorides and their derivatives are applicable. Such studies can predict the reactivity of the molecule, rationalize experimental observations, and guide the design of new synthetic routes based on its chemical behavior. DFT calculations on sulfonamide structures have also been used to understand their conformational preferences and electronic properties.

Applications As a Precursor and Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems Featuring the Benzothiazole (B30560) Core

The inherent reactivity of the sulfonyl chloride group serves as a gateway for the elaboration of the benzothiazole scaffold. It readily participates in reactions with a variety of nucleophiles, enabling the synthesis of diverse derivatives and the construction of more complex, fused-ring architectures.

The primary application of 1,3-benzothiazole-5-sulfonyl chloride in this context is the synthesis of benzothiazole-5-sulfonamides. The sulfonyl chloride group undergoes facile nucleophilic substitution with primary and secondary amines, including anilines and various aliphatic amines, to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a well-established pharmacophore.

By reacting this compound with a library of different amines, a multitude of novel benzothiazole derivatives can be generated. The properties of the final molecule can be systematically tuned by varying the substituent on the amine, allowing for the exploration of structure-activity relationships. This strategy is frequently employed in the development of new therapeutic agents, such as carbonic anhydrase inhibitors nih.govnih.gov. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Reactant AmineReaction ConditionsProduct ClassPotential Application
AnilinePyridine, Dichloromethane, 0°C to RTN-phenyl-1,3-benzothiazole-5-sulfonamidePrecursor for bioactive compounds
4-FluoroanilineTriethylamine, Dichloromethane, RTN-(4-fluorophenyl)-1,3-benzothiazole-5-sulfonamideAntimicrobial agent development
PiperidineAqueous NaOH, RT5-(piperidin-1-ylsulfonyl)-1,3-benzothiazoleChemical probe synthesis
Glycine ethyl esterBase, Aprotic solvent, RTEthyl 2-((1,3-benzothiazol-5-ylsulfonyl)amino)acetatePeptidomimetic building block

Beyond simple derivatization, this compound is a precursor for synthesizing polycyclic systems where an additional ring is fused to the benzothiazole core. This is achieved through multi-step sequences that often begin with the formation of a sulfonamide, which is then elaborated to undergo an intramolecular cyclization.

A representative strategy involves reacting the sulfonyl chloride with a bifunctional nucleophile, such as an amino alcohol or a diamine. For instance, reaction with a 1,2-diamine can yield an N-(2-aminoalkyl)benzothiazole-5-sulfonamide intermediate. This intermediate can then be induced to cyclize, forming a new heterocyclic ring that incorporates the sulfonamide nitrogen. This approach has been successfully used to create fused benzothiadiazepine derivatives from related sulfamides nih.govresearchgate.net. Such domino reactions, where a sulfonamide is formed and subsequently cyclizes, provide an efficient route to novel, rigid, and structurally complex scaffolds of interest in drug discovery and materials science herts.ac.uk.

Bifunctional ReactantIntermediate ProductCyclization ConditionFused-Ring System
1,2-DiaminopropaneN-(2-aminopropyl)-1,3-benzothiazole-5-sulfonamideBase-catalyzed intramolecular substitutionMethyl-substituted dihydrobenzothiazolo[x,y-z] researchgate.netresearchgate.netnih.govthiadiazepine-S,S-dioxide
EthanolamineN-(2-hydroxyethyl)-1,3-benzothiazole-5-sulfonamideMitsunobu reaction or dehydrationDihydrobenzothiazolo[x,y-z] researchgate.netresearchgate.netnih.govoxathiazepine-S,S-dioxide
o-PhenylenediamineN-(2-aminophenyl)-1,3-benzothiazole-5-sulfonamideOxidative C-N couplingBenzothiazolo[x,y-z]benzothiadiazine-S,S-dioxide

Derivatization Strategies for Analytical Method Development and Research Probes

The high reactivity of the sulfonyl chloride group makes this compound an excellent derivatizing agent for analytical chemistry, particularly for high-performance liquid chromatography (HPLC). Many analytes, such as phenols, primary and secondary amines, lack a suitable chromophore for UV-Vis detection or a fluorophore for fluorescence detection.

By reacting these analytes with this compound, the benzothiazole moiety is covalently attached. The benzothiazole ring system is an effective chromophore, allowing the resulting derivative to be easily detected by UV-Vis detectors. Furthermore, benzothiazole and its derivatives are well-known for their fluorescent properties nih.govmdpi.com. This allows this compound to function as a fluorescent tagging agent, analogous to the widely used dansyl chloride. Reaction with a non-fluorescent target molecule confers intense fluorescence upon it, enabling highly sensitive and selective quantification. This strategy is foundational in the development of fluorescent probes for detecting biologically important molecules and for bioimaging applications.

Utilization in the Development of Functional Organic Materials

The benzothiazole nucleus is a key component in a variety of functional organic materials, including thermally stable polymers and electroluminescent materials for organic light-emitting diodes (OLEDs) researchgate.net. This compound serves as a crucial building block for incorporating this functional core into larger molecular architectures and polymer backbones.

The sulfonyl chloride group can participate in polycondensation reactions with difunctional or polyfunctional monomers, such as diamines, to produce high-performance polyamides and polysulfonamides researchgate.netnih.gov. The resulting polymers often exhibit desirable properties such as high thermal stability, good mechanical strength, and specific optoelectronic characteristics imparted by the benzothiazole units. For example, reacting this compound with a diamine monomer would lead to a polysulfonamide. This method allows for the precise integration of the benzothiazole scaffold into a polymer chain, creating materials with tailored properties for specialized applications in electronics and aerospace.

Furthermore, in the synthesis of discrete molecules for OLEDs, the sulfonyl chloride can be used to connect the benzothiazole core to other functional units, such as hole-transporting or electron-transporting moieties, to create efficient emitters or charge-transport materials.

Spectroscopic and Computational Characterization for Elucidating Molecular Structure and Electronic Properties

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,3-Benzothiazole-5-sulfonyl chloride is expected to show distinct signals for the four protons on the bicyclic ring system. The proton at the 2-position (C2-H) would appear as a singlet in the most downfield region, typically around δ 9.0 ppm, due to the deshielding effect of the adjacent nitrogen and sulfur atoms. The three protons on the benzene (B151609) ring will form a more complex pattern. The H4 proton is expected to appear as a doublet, H6 as a doublet of doublets, and H7 as a doublet, with chemical shifts influenced by the strongly electron-withdrawing sulfonyl chloride group at the C5 position.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all seven carbon atoms in the benzothiazole (B30560) ring system. mdpi.com The carbon of the C=N bond (C2) is typically the most deshielded, appearing significantly downfield. researchgate.net The carbons directly bonded to the heteroatoms (C7a and C3a) and the carbon bearing the sulfonyl chloride group (C5) will also exhibit characteristic shifts. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the fused thiazole (B1198619) ring and the sulfonyl chloride substituent. mdpi.com Assignments can be confirmed using techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT), which differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, cross-peaks would be expected between the adjacent aromatic protons (H6 with H4 and H7), confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com It allows for the direct assignment of a carbon signal based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.com This is particularly useful for assigning quaternary (non-protonated) carbons by observing their correlations with nearby protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H2~9.0 (s)-
C2-~155-160
C3a-~135-140
H4~8.0-8.2 (d)~122-125
C4-~122-125
C5-~140-145
H6~7.6-7.8 (dd)~127-130
C6-~127-130
H7~7.8-8.0 (d)~125-128
C7-~125-128
C7a-~150-154

Note: Predicted values are based on general principles and data from analogous benzothiazole derivatives. Actual experimental values may vary.

Infrared and Raman Spectroscopic Analysis of Characteristic Vibrational Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the most prominent and diagnostic peaks are associated with the sulfonyl chloride (-SO₂Cl) group. acdlabs.com This group gives rise to two very strong stretching vibrations:

Asymmetric S=O stretching (νas): Typically observed in the range of 1370–1410 cm⁻¹. cdnsciencepub.comcdnsciencepub.com

Symmetric S=O stretching (νs): Found in the range of 1166–1204 cm⁻¹. acdlabs.comcdnsciencepub.com

Other key vibrational modes include aromatic C-H stretching just above 3000 cm⁻¹, C=N stretching of the thiazole ring around 1600-1650 cm⁻¹, and various C=C stretching vibrations of the benzene ring in the 1450-1600 cm⁻¹ region. The S-Cl stretching frequency is expected at a lower wavenumber. The complementary nature of IR and Raman spectroscopy can provide a more complete vibrational profile of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound
Functional Group / BondVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-HStretching3000 - 3100Medium
C=N (Thiazole)Stretching1600 - 1650Medium
C=C (Aromatic)Stretching1450 - 1600Medium-Strong
S=O (Sulfonyl)Asymmetric Stretch1370 - 1410Strong
S=O (Sulfonyl)Symmetric Stretch1166 - 1204Strong
C-S (Thiazole)Stretching600 - 800Medium-Weak
S-ClStretching500 - 600Medium

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

The molecular formula of this compound is C₇H₄ClNO₂S₂. Its exact molecular weight can be calculated, and the molecular ion peak (M⁺) in the mass spectrum would confirm this. Due to the presence of chlorine, a characteristic isotopic pattern (M+2 peak) with an intensity ratio of approximately 3:1 would be observed for the molecular ion and any chlorine-containing fragments, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Under electron impact (EI) ionization, the molecule is expected to undergo predictable fragmentation. A common fragmentation pathway for aromatic sulfonyl chlorides is the loss of the chlorine atom (M - 35) or the entire SO₂ group (M - 64). nih.govresearchgate.net Other significant fragmentation pathways could involve the cleavage of the C-S bond to lose the ·SO₂Cl radical, or the fragmentation of the benzothiazole ring itself. researchgate.net

Table 3: Predicted Major Mass Fragments for this compound
m/z Value (for ³⁵Cl)Identity of FragmentDescription of Loss
233[C₇H₄ClNO₂S₂]⁺Molecular Ion (M⁺)
198[C₇H₄NO₂S₂]⁺Loss of ·Cl
169[C₇H₄NS₂]⁺Loss of SO₂
134[C₇H₄NS]⁺Loss of ·SO₂Cl
108[C₆H₄S]⁺Benzothiazole ring fragment

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. mdpi.com A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information.

This analysis would confirm the connectivity of the atoms and reveal precise bond lengths and angles. For instance, the S=O, S-C, and S-Cl bond distances in the sulfonyl chloride group would be accurately measured. wikipedia.org The study would also establish the conformation of the molecule in the solid state, such as the planarity of the benzothiazole bicyclic system, which is a common feature of such aromatic heterocycles. iucr.orgwikipedia.org The dihedral angle between the plane of the benzothiazole ring and the C-S-Cl plane of the sulfonyl group would define the substituent's orientation.

Furthermore, crystallographic data elucidates intermolecular interactions that govern the crystal packing. These can include hydrogen bonds, dipole-dipole interactions, or π-π stacking between the aromatic rings of adjacent molecules, which stabilize the crystal lattice.

Density Functional Theory (DFT) Calculations for Optimized Geometries, Electronic Structure, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to model and predict the properties of molecules. indexcopernicus.com DFT calculations complement experimental data and provide insights into molecular characteristics that are difficult to measure directly. mdpi.comscirp.org

Optimized Geometries: DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can predict the lowest-energy (most stable) geometry of the molecule. nih.gov The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model. nbu.edu.sa

Electronic Structure: A key output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. scirp.org

Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps can be generated from DFT calculations to visualize the charge distribution across the molecule. researchgate.netlibretexts.org These maps use a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. uni-muenchen.de For this compound, the MEP map would likely show a significant positive potential around the sulfonyl sulfur atom, identifying it as a primary site for nucleophilic attack, which is characteristic of the reactivity of sulfonyl chlorides. butlerov.com

Emerging Research Directions and Future Perspectives in Benzothiazole Sulfonyl Chloride Chemistry

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the traditional role of sulfonyl chlorides as precursors to sulfonamides is well-established, contemporary research is focused on uncovering novel reactivity patterns and executing unprecedented transformations. Scientists are moving beyond conventional applications to explore the unique chemical behavior of the benzothiazole (B30560) sulfonyl group.

One area of growing interest is the use of benzothiazole sulfones as cleavable linkers in peptide chemistry. richmond.edu In these systems, the benzothiazole sulfone moiety can undergo a nucleophilic aromatic substitution (SNAr) reaction, allowing for the controlled release of peptides under mild conditions. richmond.edu This reactivity is being explored for applications in drug delivery and proteomics. The efficiency of this cleavage is a subject of ongoing optimization studies. richmond.edu

Furthermore, the reactivity of the sulfonyl chloride group itself is being re-examined. Studies on the synthesis of N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides have demonstrated the selective formation of single regioisomers, highlighting the controlled reactivity of arenesulfonyl chlorides with hydrazinyl-1,3-benzothiazole. mdpi.com These reactions proceed efficiently under reflux conditions, yielding hydrazonylsulfones which have potential as optical materials. mdpi.comnih.gov

Detailed research into the reaction of 2-hydrazinyl-1,3-benzothiazole with various arenesulfonyl chlorides has provided insights into the resulting molecular structures and intermolecular interactions. mdpi.comnih.gov These studies are crucial for understanding and predicting the outcomes of new transformations.

Table 1: Examples of Novel Reactions Involving Benzothiazole Sulfonyl Derivatives

Reactant 1Reactant 2Product TypeKey Finding
Benzothiazole sulfone-linked peptideMild nucleophileCleaved peptideDemonstrates potential as a cleavable linker in peptide chemistry. richmond.edu
2-Hydrazinyl-1,3-benzothiazole4-Halobenzenesulfonyl chlorideN-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazideSelective formation of a single regioisomer. mdpi.com
2-Hydrazinyl-1,3-benzothiazoleBenzenesulfonyl chlorideN'-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazideForms supramolecular layers through hydrogen bonding. nih.gov

Development of High-Throughput Synthesis and Combinatorial Approaches

The demand for large libraries of benzothiazole derivatives for biological screening has spurred the development of high-throughput synthesis and combinatorial approaches. These strategies aim to rapidly generate a diverse range of compounds from common building blocks like 1,3-Benzothiazole-5-sulfonyl chloride.

Automated continuous synthesis is a promising avenue for the scalable production of aryl sulfonyl chlorides, which are key precursors to many benzothiazole-based compounds. mdpi.com This technology utilizes continuous stirred-tank reactors (CSTRs) and automated process controls to improve safety, consistency, and yield. mdpi.com While not specific to this compound, the principles are directly applicable.

Combinatorial synthesis has been successfully applied to generate libraries of N-substituted-2-aminobenzo[d]thiazole resins. researchgate.net In this approach, a resin-bound core skeleton is functionalized with various electrophiles, including sulfonyl chlorides, to produce a diverse set of molecules. researchgate.net This method is highly efficient for creating large numbers of compounds for screening purposes. The synthesis of benzothiazolylpyrimidine-5-carboxamides via a one-pot three-component Biginelli reaction is another example of an efficient synthetic strategy for generating compound libraries. nih.gov

The development of solid-phase synthesis methods further enhances the potential for combinatorial chemistry. These techniques allow for the easy purification of products and the potential for automation, making the generation of large libraries more feasible.

Advanced Computational Modeling for Reaction Prediction and Rational Design

Advanced computational modeling has become an indispensable tool in modern chemistry, and the field of benzothiazole sulfonyl chlorides is no exception. Density Functional Theory (DFT) and other computational methods are being used to predict reaction outcomes, elucidate reaction mechanisms, and guide the rational design of new molecules with desired properties. scirp.org

DFT calculations can provide detailed information about the electron distribution and chemical behavior of benzothiazole derivatives. scirp.org This knowledge is crucial for predicting their reactivity and designing novel transformations. For instance, analyzing the molecular electrostatic potential (MEP) surface allows for the prediction of reactive sites for nucleophilic and electrophilic attack. scirp.org

In the context of drug discovery, molecular docking and other in silico methods are used to design potent inhibitors targeting specific biological pathways. nih.govnih.gov For example, benzothiazole derivatives have been rationally designed as inhibitors of the STAT3 signaling pathway, which is implicated in cancer. nih.gov Computational studies help in understanding the binding modes of these inhibitors within the active sites of their target proteins. nih.govresearchgate.net This rational design approach significantly accelerates the discovery of new therapeutic agents. nih.gov

Table 2: Applications of Computational Modeling in Benzothiazole Chemistry

Computational MethodApplicationKey Insight
Density Functional Theory (DFT)Reactivity and stability analysis of benzothiazole derivatives. scirp.orgnih.govugm.ac.idProvides information on electron distribution and helps predict chemical behavior. scirp.org
Molecular DockingDesign of STAT3 inhibitors. nih.govElucidates the binding mode of inhibitors in the STAT3 SH2 domain. nih.gov
Molecular DockingDesign of carbonic anhydrase inhibitors. researchgate.netReveals favorable interactions between inhibitors and the enzyme's active site. researchgate.net
In Silico ADME PredictionEvaluation of drug-like properties of new benzothiazole derivatives. ugm.ac.idAssesses pharmacokinetic parameters to guide the selection of promising drug candidates. ugm.ac.id

Integration into Supramolecular Chemistry and Nanomaterials Research

The unique structural and electronic properties of the benzothiazole scaffold make it an attractive building block for supramolecular chemistry and nanomaterials research. The ability of benzothiazole derivatives to participate in non-covalent interactions, such as hydrogen bonding and π–π stacking, allows for the construction of well-defined supramolecular architectures. nih.gov

For instance, N'-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide has been shown to self-assemble into undulating supramolecular layers in the solid state through a network of hydrogen bonds. nih.gov The study of these interactions is crucial for the rational design of new materials with specific properties. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions. nih.gov

In the realm of nanomaterials, benzothiazole derivatives are being incorporated into polymers to create functional nanoparticles. nih.gov For example, chitosan-based polymers and nanoparticles with benzothiazole substituents have been synthesized and shown to possess potent antibacterial activity. nih.gov These nanomaterials offer a promising alternative to traditional antibiotics. nih.gov The synthesis of these materials can be achieved through methods like electrochemical coupling. nih.gov The development of piperazine (B1678402) immobilized on nano-ZnO-sulfuric acid as a catalyst for the synthesis of benzothiazole derivatives further highlights the intersection of nanotechnology and benzothiazole chemistry. oiccpress.com

The future of this field will likely see the development of more sophisticated supramolecular systems and nanomaterials based on this compound and its derivatives, with applications in areas such as sensing, catalysis, and biomedicine.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Benzothiazole-5-sulfonyl chloride, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonation or chlorosulfonation of a benzothiazole precursor. A solvent-free approach using nucleophilic acyl substitution with benzoyl chlorides (e.g., 2-fluoro-5-nitroaniline derivatives) under elevated temperatures (130 °C) and potassium carbonate catalysis can achieve high yields . Alternatively, reactions in dichloromethane or ethanol with triethylamine as a catalyst are effective, followed by purification via recrystallization or chromatography . Key factors include temperature control, anhydrous conditions, and catalyst selection to minimize side reactions.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups like sulfonyl chloride (S=O stretching at ~1370–1350 cm⁻¹). Mass spectrometry (MS) validates molecular weight. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) monitors reaction progress and purity .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Due to its moisture sensitivity and reactivity, use anhydrous solvents and inert atmospheres (e.g., nitrogen). Wear nitrile gloves, goggles, and lab coats. Avoid skin contact and inhalation; work in a fume hood. In case of exposure, wash affected areas with water immediately and consult safety protocols outlined in SDS documents .

Advanced Research Questions

Q. How can researchers address low yields in the sulfonation step during the synthesis of this compound?

  • Methodological Answer : Optimize reaction stoichiometry and temperature gradients. For example, incremental addition of chlorosulfonic acid to the benzothiazole precursor at 0–5 °C reduces exothermic side reactions. Catalytic triethylamine (1–2 mol%) enhances electrophilic substitution efficiency. Post-reaction, extract the product into a non-polar solvent (e.g., dichloromethane) to isolate it from unreacted starting materials .

Q. What strategies are effective in mitigating moisture sensitivity during handling and reactions involving this compound?

  • Methodological Answer : Store the compound under inert gas (argon) in sealed, desiccated containers. Pre-dry glassware and solvents (e.g., molecular sieves for THF). For reactions, employ Schlenk-line techniques or gloveboxes. Quench residual moisture with activated 4Å molecular sieves in reaction mixtures .

Q. How can conflicting literature data on optimal reaction conditions for benzothiazole sulfonyl chloride synthesis be resolved?

  • Methodological Answer : Systematic Design of Experiments (DoE) can isolate variables. For example, compare solvent-free (130 °C, K₂CO₃) vs. solvent-based (dichloromethane, Et₃N) conditions using the same precursor. Monitor kinetics via TLC and quantify yields via HPLC. Statistical tools (e.g., ANOVA) identify significant factors (temperature, solvent polarity) affecting regioselectivity and yield.

Q. What advanced applications does this compound have in medicinal chemistry?

  • Methodological Answer : It serves as a key intermediate for sulfonamide-based bioactive molecules. For instance, coupling with amines or hydrazines generates sulfonamides with potential antiviral or anticancer activity. Optimize coupling reactions by varying bases (e.g., NaH in 1,4-dioxane at 90 °C) and characterizing products via X-ray crystallography to confirm binding motifs .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported reaction times for benzothiazole sulfonyl chloride synthesis?

  • Methodological Answer : Variability arises from differences in precursor reactivity and catalytic systems. For example, solvent-free methods may require shorter times (4–6 hours) due to higher thermal energy, while low-temperature reactions extend to 12–24 hours. Validate protocols by replicating conditions with in-line FTIR or GC-MS to track intermediate formation and endpoint consistency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.